molecular formula C8H6Cl2F3N B13557729 1-(2,5-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine CAS No. 886371-25-1

1-(2,5-Dichloro-phenyl)-2,2,2-trifluoro-ethylamine

Cat. No.: B13557729
CAS No.: 886371-25-1
M. Wt: 244.04 g/mol
InChI Key: DZDTWXQUEZOERJ-UHFFFAOYSA-N
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Description

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine is an organic compound characterized by the presence of dichlorophenyl and trifluoroethanamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethan-1-amine typically involves the reaction of 2,5-dichlorobenzaldehyde with trifluoroethylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions and can handle large volumes of reactants, making the process more efficient and cost-effective. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications for industrial applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dichlorophenyl oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial and parasitic infections.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-dichlorophenyl)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may interfere with cellular processes essential for the survival of bacteria and parasites.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dichlorophenyl)biguanide hydrochloride: This compound shares the dichlorophenyl group and has been studied for its antibacterial properties.

    5-(2,5-Dichlorophenyl)-2-furoic acid: Another compound with a dichlorophenyl group, known for its potential pharmacological activities.

Uniqueness

1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethan-1-amine is unique due to the presence of the trifluoroethanamine group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for research and industrial applications, offering advantages over similar compounds in terms of stability and potential biological activities.

Properties

CAS No.

886371-25-1

Molecular Formula

C8H6Cl2F3N

Molecular Weight

244.04 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)-2,2,2-trifluoroethanamine

InChI

InChI=1S/C8H6Cl2F3N/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7H,14H2

InChI Key

DZDTWXQUEZOERJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C(C(F)(F)F)N)Cl

Origin of Product

United States

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